N-(4-acetylphenyl)-2-phenylbutanamide
Description
N-(4-acetylphenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a 4-acetylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₈NO₂, with a molar mass of 298.34 g/mol. The acetyl group (COCH₃) at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This structural motif is common in intermediates for heterocyclic synthesis, as seen in related acetamide derivatives .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H19NO2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-11-9-14(10-12-16)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21) |
InChI Key |
MRCOYINBZKAEAT-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-(4-acetylphenyl)-2-phenylbutanamide and analogous compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₈H₁₈NO₂ | 298.34 | 4-acetylphenyl, 2-phenylbutanamide |
| N-(4-bromo-2-methylphenyl)-2-phenylbutanamide | C₁₇H₁₈BrNO | 332.23 | 4-bromo-2-methylphenyl, 2-phenylbutanamide |
| N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | C₁₈H₂₂N₂O₂ | 298.38 | 4-amino-2-methylphenyl, 2-(2-methylphenoxy)butanamide |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | C₉H₉ClN₂O₅S | 304.70 | 4-chloro-2-nitrophenyl, methylsulfonyl, acetamide |
Key Observations:
Substituent Effects: The acetyl group in the target compound enhances polarity compared to bromo/methyl () or amino/phenoxy () substituents. Halogenated analogs (e.g., 4-bromo in ) exhibit higher molar masses due to bromine’s atomic weight but reduced polarity compared to acetyl .
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